molecular formula C23H21N3O3S2 B2902398 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 896302-98-0

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2902398
CAS No.: 896302-98-0
M. Wt: 451.56
InChI Key: XJEXBKNGUZSBJA-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 896302-98-0) is a synthetic compound with a molecular formula of C 23 H 21 N 3 O 3 S 2 and a molecular weight of 451.56 g/mol . This benzamide derivative is of significant interest in medicinal chemistry and oncology research, particularly in the investigation of novel anti-cancer agents. The compound features a tetrahydroisoquinoline sulfonamide moiety, a scaffold recognized for its important biological activities. The tetrahydroisoquinoline family of alkaloids includes potent cytotoxic agents that exhibit a range of properties, such as antitumor activity . Furthermore, sulfonamide derivatives have been extensively studied as inhibitors of tubulin polymerization, a key mechanism for anti-mitotic and anti-cancer drugs that target the dynamic instability of microtubules in rapidly dividing cells . By integrating these pharmacophores, this compound serves as a valuable chemical tool for researchers exploring new pathways in cancer cell inhibition and developing potential therapeutic interventions. It is supplied with a minimum purity of 95% and is intended For Research Use Only.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-15-16(2)30-23(21(15)13-24)25-22(27)18-7-9-20(10-8-18)31(28,29)26-12-11-17-5-3-4-6-19(17)14-26/h3-10H,11-12,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEXBKNGUZSBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectroscopic Comparison

Parameter Target Compound 1,2,4-Triazole Derivatives Sulfonamide-Triazine Derivatives
Core Structure Benzamide-thiophene 1,2,4-Triazole Triazine-imidazolidine
Key Functional Groups Cyano, sulfonyl, tetrahydroisoquinoline Phenylsulfonyl, difluorophenyl Sulfamoyl, chloro, trifluoromethyl
IR C=O/C≡N ~1680 (C=O), ~2220 (C≡N) Absent (C=O lost in cyclization) Absent (no cyano)
IR S=O ~1240–1255 ~1247–1255 ~1150–1250
NMR Aromatic Region δ 7.0–8.5 (benzamide/thiophene) δ 7.2–8.1 (aryl groups) δ 6.8–7.5 (sulfonamide benzene)

Research Findings and Implications

  • The cyano-thiophene moiety may enhance π-π stacking compared to halogenated aryl groups in Analog 1, as seen in similar systems .
  • Sulfonylation methods from and alkylation strategies from provide foundational approaches for synthesizing and modifying such compounds.

Preparation Methods

Sulfonation of Tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl group is synthesized via sulfonation followed by halogenation.

Procedure from US Patent 9045428B2:

  • Sulfonation :
    • React 1,2,3,4-tetrahydroisoquinoline with sulfur trioxide (SO₃) in concentrated sulfuric acid at 30–45°C for 12 hours.
    • Quench with ice-water to precipitate 1,2,3,4-tetrahydroisoquinoline-5-sulfonic acid .
  • Halogenation :
    • Treat the sulfonic acid with thionyl chloride (SOCl₂) at 70°C for 2.5 hours.
    • Yield: 85–90% of 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride .

Optimization Data:

Step Reagent Temperature (°C) Time (h) Yield (%)
1 SO₃ 30–45 12 78
2 SOCl₂ 70 2.5 89

Benzamide Intermediate Synthesis

The 4-(sulfonyl)benzoyl chloride intermediate is prepared through Friedel-Crafts acylation:

Method from US Patent 8889713B1:

  • React 4-nitrobenzoic acid with chlorosulfonic acid (ClSO₃H) at 0°C.
  • Reduce the nitro group using H₂/Pd-C in ethanol to yield 4-aminobenzenesulfonyl chloride .
  • Acylate with benzoyl chloride in tetrahydrofuran (THF) at 70°C for 12 hours.

Critical Parameters:

  • Temperature control (<5°C) during sulfonation prevents side reactions.
  • Use of triethylamine (Et₃N) as a base improves acylation efficiency.

Amide Coupling with Thiophene Derivative

The final step involves coupling 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl chloride with 3-cyano-4,5-dimethylthiophen-2-amine .

Protocol Adapted from RSC Advances (2021):

  • Dissolve the thiophene amine (1 eq) in anhydrous THF.
  • Add benzoyl chloride (1.2 eq) and Et₃N (2 eq) dropwise at 0°C.
  • Stir at room temperature for 24 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Yield and Purity Data:

Starting Material Coupling Agent Solvent Yield (%) Purity (HPLC)
10 g SOCl₂ THF 72 98.5

Comparative Analysis of Synthetic Approaches

One-Pot vs. Multi-Step Synthesis

  • One-Pot Method (US9045428B2): Combines sulfonation and halogenation in a single reactor, reducing purification steps (Total yield: 68%).
  • Multi-Step Method: Higher purity (99%) but requires intermediate isolation, increasing time and cost.

Solvent and Catalytic Effects

  • THF vs. DCM : Tetrahydrofuran (THF) provides better solubility for aromatic intermediates compared to dichloromethane (DCM).
  • Et₃N vs. Pyridine : Triethylamine affords faster reaction kinetics but may require larger stoichiometric ratios.

Scalability and Industrial Feasibility

  • Batch Size Limitations : Sulfonation exothermy necessitates controlled addition of SO₃ to prevent thermal degradation.
  • Cost Drivers : Thionyl chloride accounts for 40% of raw material costs in small-scale syntheses.

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Focus on the sulfonyl group’s electrostatic interactions .
  • MD simulations : Assess stability of the tetrahydroisoquinoline moiety in hydrophobic binding pockets over 100-ns trajectories .
    Validation : Compare computational results with SPR (surface plasmon resonance) binding kinetics (e.g., KD values) .

How does the electronic nature of the thiophene ring influence reactivity?

Basic Research Question
The 3-cyano group withdraws electrons, stabilizing the thiophene core against electrophilic attack. This enhances regioselectivity in sulfonylation and amidation steps .
Experimental Evidence : IR spectroscopy shows C≡N stretching at ~2200 cm⁻¹, confirming electron-withdrawing effects .

What strategies address poor aqueous solubility in in vivo studies?

Advanced Research Question

  • Prodrug design : Introduce phosphate groups at the benzamide nitrogen for transient solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <100 nm) to improve bioavailability .
    Analytical Validation : Monitor solubility via dynamic light scattering (DLS) and in vitro release profiles .

How can degradation pathways be characterized under physiological conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the sulfonamide bond at pH >9) .
    Mitigation : Stabilize with cryoprotectants (e.g., trehalose) during lyophilization .

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